molecular formula C13H19BO2 B14381183 2-Heptyl-2H-1,3,2-benzodioxaborole CAS No. 89932-15-0

2-Heptyl-2H-1,3,2-benzodioxaborole

Cat. No.: B14381183
CAS No.: 89932-15-0
M. Wt: 218.10 g/mol
InChI Key: OFRDGCXXFATMJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acid derivatives. One common method is the condensation reaction between catechol and heptylboronic acid under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borates, boronic esters, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Heptyl-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets through boron-oxygen bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptyl-2H-1,3,2-benzodioxaborole is unique due to its heptyl group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial .

Properties

CAS No.

89932-15-0

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

2-heptyl-1,3,2-benzodioxaborole

InChI

InChI=1S/C13H19BO2/c1-2-3-4-5-8-11-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

OFRDGCXXFATMJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCCCCCC

Origin of Product

United States

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